Dynole 34-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dynole 34-2 es un potente inhibidor de la actividad de la GTPasa dinamina, que se dirige específicamente a la dinamina 1 y la dinamina 2. Ha sido ampliamente estudiado por su papel en la inhibición de la endocitosis mediada por receptores y la inducción de la apoptosis en varios tipos de células . El compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología celular y la investigación del cáncer.

Métodos De Preparación

La síntesis de Dynole 34-2 implica varios pasos clave. La ruta sintética principal incluye la preparación de un intermedio de cianoamida, que se logra agitando etilcianoacetato con n-octilamina . Este intermedio se somete entonces a reacciones adicionales para producir this compound. Las condiciones de reacción detalladas y los métodos de producción industrial son los siguientes:

Paso 1: El etilcianoacetato se agita con n-octilamina para formar el intermedio de cianoamida.

Paso 2: El intermedio experimenta una reacción de condensación de Knoevenagel con 1-(3-(dimetilamino)propil)-1H-indol-3-carbaldehído.

Paso 3: El producto final, this compound, se obtiene después de la purificación y la caracterización.

3. Análisis de las reacciones químicas

This compound experimenta varias reacciones químicas, incluidas:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto puede reducirse utilizando agentes reductores comunes, dando como resultado formas reducidas de this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

4. Aplicaciones en la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Biología celular: Se utiliza para estudiar el papel de la dinamina en la endocitosis mediada por receptores y otros procesos celulares.

Investigación del cáncer: this compound ha demostrado potencial como agente antimitótico, induciendo la apoptosis en las células cancerosas al inhibir la citocinesis.

Desarrollo de fármacos: this compound sirve como compuesto líder para desarrollar nuevos inhibidores de la dinamina con potencial terapéutico.

Análisis De Reacciones Químicas

Dynole 34-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced using common reducing agents, resulting in reduced forms of this compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Dynole 34-2 has a wide range of applications in scientific research:

Cell Biology: It is used to study the role of dynamin in receptor-mediated endocytosis and other cellular processes.

Cancer Research: this compound has shown potential as an antimitotic agent, inducing apoptosis in cancer cells by inhibiting cytokinesis.

Neuroscience: The compound is used to investigate the role of dynamin in synaptic vesicle recycling and neurotransmitter release.

Drug Development: this compound serves as a lead compound for developing new dynamin inhibitors with therapeutic potential.

Mecanismo De Acción

Dynole 34-2 ejerce sus efectos inhibiendo la actividad GTPasa de la dinamina 1 y la dinamina 2. Esta inhibición interrumpe la función normal de la dinamina en la endocitosis mediada por receptores, lo que lleva a la acumulación de vesículas endocíticas y a los efectos celulares posteriores. El compuesto también induce la apoptosis provocando la fragmentación del ADN, la formación de abultamientos celulares y la escisión de PARP .

Comparación Con Compuestos Similares

Dynole 34-2 se compara con otros inhibidores de la dinamina como Dynole 2-24 y Dyngo 4a. Estos compuestos comparten mecanismos de acción similares, pero difieren en su potencia y aplicaciones específicas . This compound es único por su alta potencia y capacidad para inducir la apoptosis en las células cancerosas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Dynole 2-24: Otro inhibidor de la dinamina con propiedades similares pero diferente potencia.

Actividad Biológica

Dynole 34-2 is a potent small molecule inhibitor of dynamin GTPase activity, primarily known for its role in blocking dynamin-dependent endocytosis (DDE). This compound has garnered significant attention in cancer research, particularly for its effects on leukemia stem cells (LSCs) and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications in cancer treatment.

Chemical Structure:

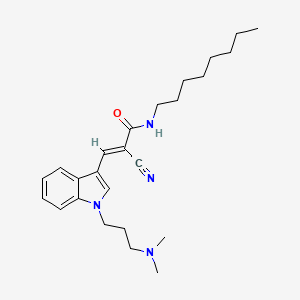

- Chemical Name: 2-Cyano-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-N-octyl-2-propenamide

- CAS Number: 1128165-88-7

- Molecular Weight: 408.6 Da

Mechanism of Action:

this compound inhibits dynamin I and II with IC50 values of 1.3 μM and 14.2 μM, respectively. It targets the GTPase domain at an allosteric site, effectively blocking receptor-mediated endocytosis (RME) and synaptic vesicle endocytosis . By preventing DDE, this compound disrupts the internalization of various signaling receptors, which is crucial for cellular responses to external stimuli.

Biological Activity in Cancer Research

Impact on Leukemia Stem Cells:

Research has demonstrated that this compound can significantly impair the growth and survival of leukemia stem cells by inhibiting key signaling pathways. In studies involving pre-LSCs, treatment with this compound resulted in decreased phosphorylation of Stat5, Erk, S6, and Akt—critical components of growth factor signaling pathways .

Case Study Findings:

- Inhibition of Signaling Pathways: In experiments with Ba/F3 cells expressing IL-7R, this compound blocked IL-7 receptor internalization and subsequent Stat5 activation. This indicates that the compound effectively disrupts Notch1 and IL-7 signaling pathways essential for LSC maintenance .

- Reduction in Pre-LSC Frequency: In vivo studies showed that administering this compound to mice led to a tenfold reduction in DN3a thymocytes and a 100-fold decrease in pre-LSC frequency following limiting dilution transplantation assays . This suggests a significant impact on the self-renewal capacity of LSCs.

- Cytokinesis Failure: In vitro studies revealed that this compound induces apoptosis through cytokinesis failure, particularly in dividing cancer cells like HeLa cells. The compound caused a high percentage of multinucleated cells, indicating its potential as an antimitotic agent .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Signaling Pathways | This compound inhibits IL-7R and Notch1 signaling by blocking receptor internalization. |

| Pre-LSC Reduction | Significant decrease in pre-LSC frequency in treated mice (100-fold reduction). |

| Cytokinesis Failure | Induces apoptosis specifically in dividing cancer cells; high multinucleation rates observed. |

Implications for Cancer Therapy

The ability of this compound to overcome chemoresistance in leukemia stem cells presents a promising avenue for therapeutic development. By targeting the microenvironmental signals that protect LSCs from chemotherapy, this compound may enhance treatment efficacy for acute leukemia and potentially other malignancies where similar mechanisms are at play .

Propiedades

IUPAC Name |

(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)/b21-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMRONQBLZJFI-DYTRJAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.